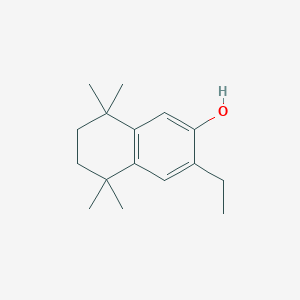
3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthol
Cat. No. B8378261
M. Wt: 232.36 g/mol
InChI Key: GURWNDPNKLLSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05766610
Procedure details


In a manner similar to Example 7 (a) above, by the reaction of 15 g (0.123 mol) of 2-ethylphenol with 22.5 g (0.123 mol) of 2,5-dichloro-2,5-dimethylhexane, 25.4 g (89%) of the expected phenol of melting point 88°-9° C. were obtained after chromatography on a silica column eluted with dichloromethane.
[Compound]
Name
Example 7 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].Cl[C:11]([CH3:19])([CH2:13][CH2:14][C:15](Cl)([CH3:17])[CH3:16])[CH3:12].C1(O)C=CC=CC=1>>[CH2:1]([C:3]1[C:4]([OH:9])=[CH:5][C:6]2[C:11]([CH3:19])([CH3:12])[CH2:13][CH2:14][C:15]([CH3:17])([CH3:16])[C:7]=2[CH:8]=1)[CH3:2]
|
Inputs


Step One
[Compound]
|
Name
|
Example 7 ( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)(CCC(C)(C)Cl)C
|
Step Four
|
Name
|
|
|
Quantity
|
25.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained after chromatography on a silica column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
